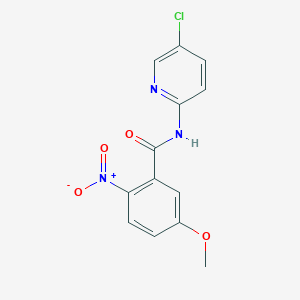

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

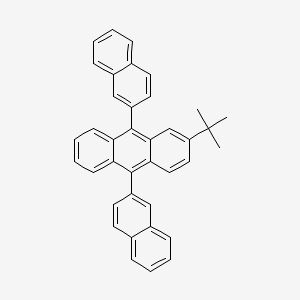

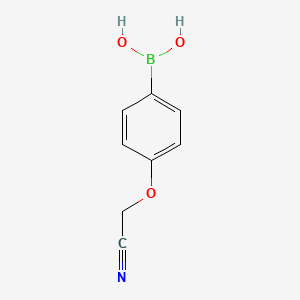

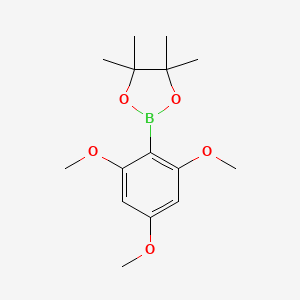

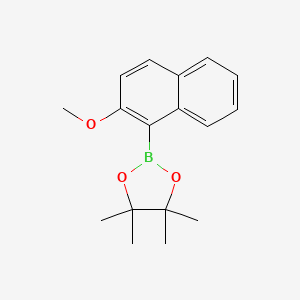

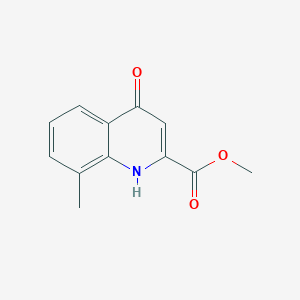

“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” is a chemical compound with the CAS Number: 849022-03-3. It has a molecular weight of 217.22 . The IUPAC name for this compound is methyl 8-methyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate . This compound is an important heterocyclic compound used in various fields of research and industry.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11NO3/c1-7-4-3-5-8-10 (14)6-9 (12 (15)16-2)13-11 (7)8/h3-6H,1-2H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 217.22 . The compound is typically stored in a sealed, dry environment at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate and its derivatives have been the subject of various synthesis and structural studies. Kovalenko et al. (2020) described the methylation process of similar quinoline derivatives, revealing insights into their chemical structure and potential use in combinatorial chemistry, particularly as inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020). Jentsch et al. (2018) developed a synthesis method for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, highlighting its potential in HIV integrase research (Jentsch et al., 2018).

Biodegradation and Environmental Impact

Sutton et al. (1996) explored the aerobic biodegradation of 4-methylquinoline, a related compound, by soil bacteria. This research is crucial for understanding the environmental fate of such compounds and their potential bioremediation (Sutton et al., 1996).

Antimicrobial and Pharmacological Applications

The antimicrobial potential of 4-methylquinoline analogues, which are structurally related to this compound, has been investigated by Kim et al. (2014). Their study indicates the potential of these compounds in developing natural preservatives against foodborne bacteria, emphasizing their utility in food safety and pharmaceuticals (Kim et al., 2014).

Spectroscopic and Electronic Structure Analysis

Studies on the electronic structure and spectroscopic characterization of quinoline derivatives, such as those by Halim and Ibrahim (2017), provide valuable insights into their optical properties, which can be instrumental in designing materials for electronic and photonic applications (Halim & Ibrahim, 2017).

Properties

IUPAC Name |

methyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(14)6-9(12(15)16-2)13-11(7)8/h3-6H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGWTGWGUFVSGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621555 |

Source

|

| Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849022-03-3 |

Source

|

| Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.